molecular formula C18H22Cl2N4O B4104850 N-[3-chloro-4-(4-ethyl-1-piperazinyl)phenyl]nicotinamide hydrochloride

N-[3-chloro-4-(4-ethyl-1-piperazinyl)phenyl]nicotinamide hydrochloride

Cat. No. B4104850
M. Wt: 381.3 g/mol
InChI Key: PVSLDYKKJVAXOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-chloro-4-(4-ethyl-1-piperazinyl)phenyl]nicotinamide hydrochloride, also known as CEP-1347, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound was first synthesized in the 1990s and has since been the subject of numerous scientific studies.

Mechanism of Action

The mechanism of action of N-[3-chloro-4-(4-ethyl-1-piperazinyl)phenyl]nicotinamide hydrochloride is not fully understood, but it is believed to involve the inhibition of the c-Jun N-terminal kinase (JNK) signaling pathway. JNK is a protein kinase that plays a key role in the regulation of cell death and survival. By inhibiting JNK, N-[3-chloro-4-(4-ethyl-1-piperazinyl)phenyl]nicotinamide hydrochloride is believed to protect neurons from degeneration and reduce the formation of beta-amyloid plaques.
Biochemical and Physiological Effects:
N-[3-chloro-4-(4-ethyl-1-piperazinyl)phenyl]nicotinamide hydrochloride has been shown to have a number of biochemical and physiological effects. In addition to its neuroprotective effects, N-[3-chloro-4-(4-ethyl-1-piperazinyl)phenyl]nicotinamide hydrochloride has been shown to reduce inflammation and oxidative stress, which are believed to be major contributors to the development of neurodegenerative diseases. N-[3-chloro-4-(4-ethyl-1-piperazinyl)phenyl]nicotinamide hydrochloride has also been shown to improve cognitive function and reduce motor deficits in animal models of Parkinson's disease and stroke.

Advantages and Limitations for Lab Experiments

N-[3-chloro-4-(4-ethyl-1-piperazinyl)phenyl]nicotinamide hydrochloride has several advantages for lab experiments. It is a well-characterized compound that has been extensively studied, making it a reliable tool for researchers. It is also relatively easy to synthesize, which makes it accessible to a wide range of researchers. However, there are also limitations to the use of N-[3-chloro-4-(4-ethyl-1-piperazinyl)phenyl]nicotinamide hydrochloride in lab experiments. It is not a selective inhibitor of JNK, which means that it may have off-target effects. Additionally, its efficacy in humans has not been fully established, which limits its potential for clinical use.

Future Directions

There are several future directions for the study of N-[3-chloro-4-(4-ethyl-1-piperazinyl)phenyl]nicotinamide hydrochloride. One potential direction is the development of more selective JNK inhibitors that do not have off-target effects. Another potential direction is the study of N-[3-chloro-4-(4-ethyl-1-piperazinyl)phenyl]nicotinamide hydrochloride in combination with other compounds, such as antioxidants or anti-inflammatory agents, to determine whether it has synergistic effects. Additionally, further studies are needed to establish the safety and efficacy of N-[3-chloro-4-(4-ethyl-1-piperazinyl)phenyl]nicotinamide hydrochloride in humans, which could pave the way for its use as a therapeutic agent for neurodegenerative diseases.

Scientific Research Applications

N-[3-chloro-4-(4-ethyl-1-piperazinyl)phenyl]nicotinamide hydrochloride has been studied for its potential therapeutic applications in a variety of diseases, including Parkinson's disease, Alzheimer's disease, and stroke. In Parkinson's disease, N-[3-chloro-4-(4-ethyl-1-piperazinyl)phenyl]nicotinamide hydrochloride has been shown to protect dopaminergic neurons from degeneration, which is the hallmark of this disease. In Alzheimer's disease, N-[3-chloro-4-(4-ethyl-1-piperazinyl)phenyl]nicotinamide hydrochloride has been shown to reduce the formation of beta-amyloid plaques, which are believed to be a major contributor to the development of this disease. In stroke, N-[3-chloro-4-(4-ethyl-1-piperazinyl)phenyl]nicotinamide hydrochloride has been shown to reduce the size of the infarcted area and improve neurological outcomes.

properties

IUPAC Name

N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]pyridine-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN4O.ClH/c1-2-22-8-10-23(11-9-22)17-6-5-15(12-16(17)19)21-18(24)14-4-3-7-20-13-14;/h3-7,12-13H,2,8-11H2,1H3,(H,21,24);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVSLDYKKJVAXOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C3=CN=CC=C3)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.